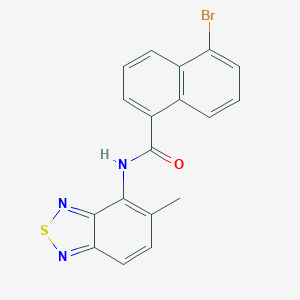
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide involves its ability to bind to specific proteins and modulate their activity. This compound has been found to bind to a range of proteins, including kinases, phosphatases, and transcription factors. By binding to these proteins, 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide can alter their activity and affect various biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide are diverse and depend on the specific protein targets. This compound has been found to affect various cellular processes, including cell proliferation, differentiation, and apoptosis. In addition, it has been found to modulate the activity of various signaling pathways, including MAPK, PI3K/Akt, and NF-κB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide in lab experiments is its high specificity for certain protein targets. This allows researchers to investigate the effects of modulating specific proteins without affecting other cellular processes. However, one limitation is that the effects of this compound can be cell-type specific, meaning that its effects may vary depending on the cell type being studied.
Direcciones Futuras
There are several future directions for the study of 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide. One area of interest is the investigation of its potential as a therapeutic agent for various diseases. This compound has been found to have anti-cancer activity, and further research may reveal its potential as a treatment for other diseases such as inflammation and neurodegenerative disorders. In addition, there is ongoing research into the development of new compounds based on the structure of 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide, which may have even greater specificity and activity for certain protein targets.
Métodos De Síntesis
The synthesis of 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide involves the reaction of 5-methyl-2,1,3-benzothiadiazole-4-amine with 5-bromo-1-naphthalene carboxylic acid chloride in the presence of a base such as triethylamine. This reaction results in the formation of 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide as a white solid with a high yield.
Aplicaciones Científicas De Investigación
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of protein-protein interactions. It has been found to be a useful tool for investigating the interactions between various proteins, including those involved in signal transduction pathways and gene regulation.
Propiedades
Nombre del producto |
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide |
|---|---|
Fórmula molecular |
C18H12BrN3OS |
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H12BrN3OS/c1-10-8-9-15-17(22-24-21-15)16(10)20-18(23)13-6-2-5-12-11(13)4-3-7-14(12)19/h2-9H,1H3,(H,20,23) |
Clave InChI |
KNGQAJABVRGPBO-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC4=C3C=CC=C4Br |
SMILES canónico |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC4=C3C=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B239666.png)

![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B239677.png)






![Methyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B239691.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine](/img/structure/B239701.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine](/img/structure/B239702.png)